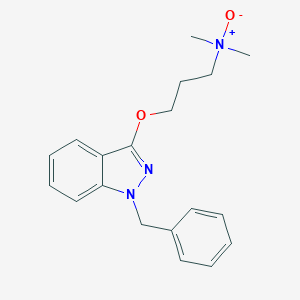

苄达明 N-氧化物

描述

Benzydamine is an anti-inflammatory drug metabolized to Benzydamine N-oxide primarily via flavin-containing monooxygenase (FMO)-dependent pathways. This N-oxidation process, as well as N-demethylation, occurs in liver microsomes across various species, including rats, dogs, monkeys, and humans, indicating the importance of both FMO and cytochrome P450 enzymes in its metabolism (Taniguchi-Takizawa et al., 2015).

Synthesis Analysis

The primary route of Benzydamine N-oxide synthesis involves the N-oxygenation of benzydamine, which is facilitated by FMOs, notably FMO1 and FMO3, in liver microsomes. This reaction's efficiency varies across species, with significant suppression observed under specific preheating conditions, highlighting the temperature sensitivity of FMO activity and the complex interplay between FMO and cytochrome P450 enzymes in benzydamine metabolism (Taniguchi-Takizawa et al., 2015).

Molecular Structure Analysis

While specific studies focusing on the molecular structure analysis of Benzydamine N-oxide are limited, the general understanding is that its formation as a metabolite involves a direct insertion of an oxygen atom into the N-methyl group of benzydamine. This reaction is indicative of the typical molecular transformations associated with N-oxidation processes mediated by FMO enzymes.

Chemical Reactions and Properties

Benzydamine N-oxide's formation involves the enzymatic introduction of an oxygen atom into the benzydamine molecule. The FMO-dependent metabolism signifies a specific chemical property of benzydamine, highlighting the role of these enzymes in drug metabolism. The reaction's specificity and efficiency vary among different species and are influenced by factors such as enzyme activity levels and experimental conditions (Taniguchi-Takizawa et al., 2015).

科学研究应用

药物代谢物合成

苄达明 N-氧化物用于合成药物代谢物。 在一项研究中,苄达明被用作模型药物,用于构建稳定且高效的生物催化剂,以便在体外生成药物代谢物 . 测试和优化了两种方法来合成苄达明 N-氧化物:酶固定系统和双菌株混合培养策略 .

黄素单加氧酶活性测定

苄达明 N-氧化物被用作黄素单加氧酶 (FMO) 活性的指标。 重组 FMO 酶的研究表明,FMO1 和 FMO3 是苄达明 N-氧化反应的主要催化剂 . 对人肝微粒体进行的研究证实,FMO3 在很大程度上负责苄达明 N-氧化物的形成 .

FMO 活性体外探针

苄达明 N-氧化物被用作各种组织和细胞类型中 FMO 活性的体外探针 . 它也是人肝 FMO3 的合适体内探针 .

FMO 指标反应

苄达明 N-氧化物被用作 FMO 的指标反应。 使用苄达明 N-氧化物评估 FMO3 遗传多态性对活性的影响 .

氧化催化

苄达明 N-氧化物用于氧化催化。 它在 FMO 亚型的催化下发生氧化 .

药理活性

作用机制

Target of Action

Benzydamine N-oxide is a metabolite of Benzydamine . Benzydamine, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . The primary targets of Benzydamine are the inflammatory cytokines and prostaglandins .

Mode of Action

Benzydamine operates by weakly inhibiting the synthesis of prostaglandins . It also inhibits the synthesis of inflammatory cytokines, specifically tumour necrosis factor-alpha (TNF-α) . Additionally, it has the ability to inhibit the oxidative burst of neutrophils under certain conditions . Another activity of benzydamine is a general activity known as membrane stabilization, which is demonstrated by several actions including inhibition of granule release from neutrophils .

Biochemical Pathways

Benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to form Benzydamine N-oxide . Studies with recombinant FMO enzymes demonstrate that FMO1 and FMO3 are the primary catalysts of benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes .

Pharmacokinetics

Benzydamine is primarily metabolized by oxidation, dealkylation, and conjugation into hydroxy, dealkylated, and N-oxide metabolites . When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . The high lipid solubility of the base form of benzydamine should be associated with considerable passive resorption in the renal tubule .

Result of Action

The result of Benzydamine’s action is the symptomatic relief of pain in acute sore throat and for the symptomatic relief of oropharyngeal mucositis caused by radiation therapy . It provides pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .

Action Environment

The action of Benzydamine N-oxide is influenced by the pH of the environment. High benzydamine N-oxygenation activities of recombinant human FMO1 and FMO3 and human kidney microsomes were observed at pH 8.4 .

安全和危害

未来方向

There is a need to design clinical trials to highlight novel possible applications of benzydamine and implement translational analyses to fine-tune patients’ selection and open future research scenarios . For instance, new applications that need to be explored include oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .

生化分析

Biochemical Properties

Benzydamine N-oxide is primarily formed through the action of FMO1 and FMO3 enzymes . These enzymes are the primary catalysts of benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes . The formation of Benzydamine N-oxide is a useful in vitro probe for FMO activity in a wide range of tissues and cell types .

Cellular Effects

The parent compound, Benzydamine, is known to have anti-inflammatory, antipyretic, and antiedemal activities when administered orally or topically

Molecular Mechanism

The molecular mechanism of Benzydamine N-oxide is primarily through its formation via the action of FMO1 and FMO3 enzymes . These enzymes catalyze the N-oxygenation of Benzydamine to form Benzydamine N-oxide . This process is highly specific and has minimal contributions from cytochrome P450 enzymes .

Temporal Effects in Laboratory Settings

It is known that the metabolite is stable and can be quantified with high specificity and sensitivity using a simple HPLC assay .

Metabolic Pathways

Benzydamine N-oxide is involved in the metabolic pathway of Benzydamine, which is primarily metabolized by FMO1 and FMO3 enzymes to form Benzydamine N-oxide . This process is highly specific and has minimal contributions from cytochrome P450 enzymes .

Subcellular Localization

Given that it is formed through the action of FMO1 and FMO3 enzymes, it is likely that it is localized in the same subcellular compartments as these enzymes .

属性

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKKEFPZHPEYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190005 | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36504-71-9 | |

| Record name | Benzydamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

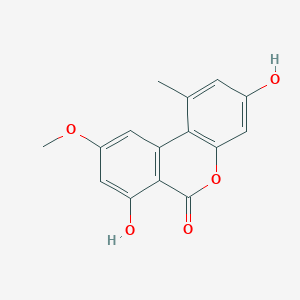

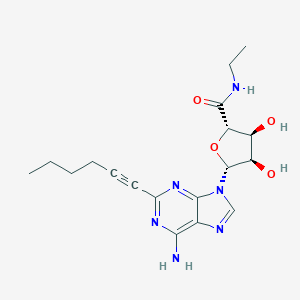

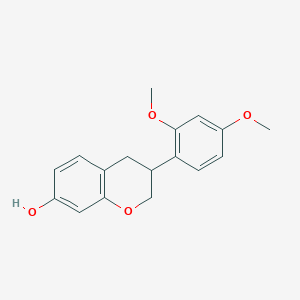

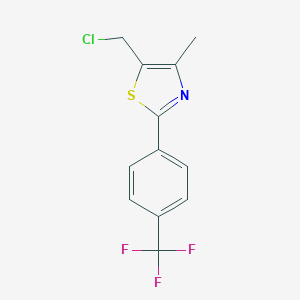

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)

![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)

![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)